REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][C:3]=1[CH:9]1[CH2:11][CH2:10]1.[CH2:12]([C:16]1[CH:21]=[CH:20][C:19]([C:22]#[CH:23])=[CH:18][CH:17]=1)[CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)[C:37]2[CH:42]=[CH:41]C=C[C:38]=2[C:43]2[C:48](C(C)C)=[CH:47][C:46]([CH:52](C)[CH3:53])=[CH:45][C:44]=2C(C)C)CCCCC1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl.O>[CH2:12]([C:16]1[CH:17]=[CH:18][C:19]([C:22]#[C:23][C:2]2[CH:7]=[CH:6][C:5]([C:53]#[C:52][C:46]3[CH:47]=[CH:48][C:43]([CH2:38][CH2:37][CH2:42][CH3:41])=[CH:44][CH:45]=3)=[CH:4][C:3]=2[CH:9]2[CH2:11][CH2:10]2)=[CH:20][CH:21]=1)[CH2:13][CH2:14][CH3:15] |f:2.3.4,7.8.9|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)Cl)C1CC1
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Name
|
|
Quantity
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9.4 g
|
Type
|
reactant
|
Smiles
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C(CCC)C1=CC=C(C=C1)C#C
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Name
|
caesium carbonate
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
382 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
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Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
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bis(acetonitrile)palladium(II) chloride
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Quantity
|
69 mg
|
Type
|
catalyst
|
Smiles
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CC#N.CC#N.Cl[Pd]Cl
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture is extracted twice with methyl t-butyl ether (100 ml)
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Type
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WASH
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Details
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The combined organic phases are washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
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Type
|
CUSTOM
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Details
|
recrystallised from ethanol
|
Name
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|
Type
|
product
|
Smiles
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C(CCC)C1=CC=C(C=C1)C#CC1=C(C=C(C=C1)C#CC1=CC=C(C=C1)CCCC)C1CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |